molecular formula C11H17N3O2 B2761102 6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine CAS No. 1082384-94-8

6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine

Cat. No. B2761102
CAS RN: 1082384-94-8
M. Wt: 223.276
InChI Key: DDJVQIOJRFZSGU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the compound “6-Ethoxy-4- N- (2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3, 5-triazine-2, 4-diamine” was synthesized and evaluated for its herbicidal activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various tools such as PROCHECK, WHAT_CHECK, WHATIF, PROSA, ERRAT, PROVE, and VERIFY-3D . The molecular formula of a similar compound, “6-Morpholinopyridin-3-ylboronic acid”, is CHBNO with an average mass of 208.022 Da .


Chemical Reactions Analysis

The synthesizability of ligands, including similar compounds, has been taken into account by applying certain sets of chemical rules .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using tools like the ChemAxon’sJKlustor Suite .

Scientific Research Applications

Herbicidal Activity Against Phalaris Minor

This compound has been identified as a potential herbicide with activity against Phalaris minor , a major weed in wheat crops. Computational studies have prioritized it among other molecules for its higher binding affinity and inhibition constant compared to reference ligands. It binds at the QB binding site of the D1 protein of photosystem-II (PS-II), which is crucial for blocking electron transfer in photosynthesis .

Photosystem-II D1 Protein Interaction

The interaction with the D1 protein of PS-II is significant because it plays a role in the stability of the protein-lead complex through hydrogen bond and π-π interactions. This interaction is essential for the herbicidal function, as it disrupts the photosynthetic process in weeds .

Molecular Dynamics Simulations

The compound’s binding and conformational stability have been evaluated through molecular dynamics simulations. These simulations help in understanding the behavior of the molecule within a biological system and its potential as a herbicide .

Binding Free Energy Calculations

Binding free energy calculations, such as MM/PBSA, have revealed that the lead molecule’s binding is energetically favorable and driven by electrostatic interactions. This suggests that the compound could be an efficient herbicide due to its favorable interactions with the target protein .

Whole Plant Assay Evaluations

The compound has been synthesized and evaluated for its herbicidal activity through whole plant assays under laboratory-controlled conditions. This experimental approach confirms the in-silico predictions and demonstrates the practical applications of the compound as a herbicide .

De Novo Design of Herbicides

The compound has been involved in the de novo design of herbicides, showcasing its role in the discovery of new herbicidal molecules. This process involves the creation of new molecules from scratch based on desired properties and biological targets .

Resistance Management

Given the evolution of resistance against traditional herbicides, this compound offers a new mode of action that could be used in resistance management strategies to control herbicide-resistant weeds .

Agricultural Crop Protection

Finally, the application of this compound in agricultural crop protection is significant. By controlling weeds like Phalaris minor, it can contribute to the overall yield and quality of wheat crops, which is a staple food source globally .

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound might also target the same organism.

Mode of Action

It’s worth noting that similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , indicating that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Given the anti-tubercular activity of similar compounds , it’s plausible that this compound might affect the metabolic pathways of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant anti-tubercular activity , suggesting that this compound might have similar effects.

properties

IUPAC Name

6-(2-morpholin-4-ylethoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c12-10-1-2-11(13-9-10)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJVQIOJRFZSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine

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